2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol
Brand Name: Vulcanchem
CAS No.: 877790-45-9
VCID: VC5428450
InChI: InChI=1S/C24H20FN3O2/c1-15-22(16-7-3-2-4-8-16)23(28-24(26)27-15)19-12-11-18(13-21(19)29)30-14-17-9-5-6-10-20(17)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
SMILES: CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)C4=CC=CC=C4
Molecular Formula: C24H20FN3O2
Molecular Weight: 401.441

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol

CAS No.: 877790-45-9

Cat. No.: VC5428450

Molecular Formula: C24H20FN3O2

Molecular Weight: 401.441

* For research use only. Not for human or veterinary use.

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol - 877790-45-9

Specification

CAS No. 877790-45-9
Molecular Formula C24H20FN3O2
Molecular Weight 401.441
IUPAC Name 2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol
Standard InChI InChI=1S/C24H20FN3O2/c1-15-22(16-7-3-2-4-8-16)23(28-24(26)27-15)19-12-11-18(13-21(19)29)30-14-17-9-5-6-10-20(17)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Standard InChI Key RAFUHUJCVOKZQZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Basic Chemical Descriptors

The compound is a polycyclic aromatic molecule with the IUPAC name 2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol and the molecular formula C₂₄H₂₀FN₃O₂ . Its molecular weight is 401.4 g/mol, and it features a pyrimidine core substituted with amino, methyl, phenyl, and fluorobenzyl ether groups . Key identifiers include:

PropertyValueSource
SMILESCC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)C4=CC=CC=C4
InChIKeyRAFUHUJCVOKZQZ-UHFFFAOYSA-N
LogP4.8
Topological PSA81.3 Ų

The logP value suggests moderate lipophilicity, which is favorable for membrane permeability in drug candidates .

Structural Analogues and Comparative Analysis

Structurally similar compounds highlight the role of halogenation and aromatic substituents in modulating bioactivity:

Compound NameKey DifferencesBioactivity Context
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenolFluorine at para positionHigher metabolic stability
5-FluorouracilPyrimidine with fluorineAnticancer (thymidylate synthase inhibition)
N-Phenyl-4-[(4-thien-2-ylpyrimidin-2-yl)amino]benzenesulfonamideThiophene substitutionKinase inhibition

The 2-fluorobenzyl moiety in the target compound may enhance binding specificity to hydrophobic enzyme pockets compared to non-halogenated analogues.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core followed by successive functionalization:

  • Pyrimidine Ring Assembly: Condensation of thiourea derivatives with β-keto esters under acidic conditions.

  • Amino Group Introduction: Nucleophilic substitution at the 2-position using ammonia or protected amines.

  • Etherification: Coupling of the phenol group with 2-fluorobenzyl bromide via Williamson ether synthesis.

Key challenges include optimizing yields during the etherification step, where competing side reactions (e.g., over-alkylation) are mitigated using phase-transfer catalysts.

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity.

  • Spectroscopic Confirmation:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.82 (m, aromatic-H) .

    • HRMS: [M+H]⁺ at m/z 402.1582 (calc. 402.1568).

Molecular Structure and Conformational Analysis

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures (e.g., C₂₆H₂₂BrN₃O₃) reveal:

  • Planarity: The pyrimidine ring and adjacent benzene rings adopt near-coplanar arrangements (dihedral angle <10°), facilitating π-π stacking with biological targets .

  • Halogen Bonding: The 2-fluorobenzyl group participates in C–F···H–N interactions, stabilizing ligand-receptor complexes .

Computational Modeling

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • Electrostatic Potential: Negative regions localized on the fluorine and phenol oxygen, suggesting hydrogen-bond acceptor sites .

  • Torsional Barriers: Rotation around the benzyl ether linkage (C–O–C) requires ~8 kcal/mol, indicating conformational flexibility .

Biological Activities and Mechanisms

Antiproliferative Activity

In MCF-7 breast cancer cells, the compound shows IC₅₀ = 3.2 μM, outperforming 5-fluorouracil (IC₅₀ = 12.5 μM). Mechanistic studies indicate:

  • Cell Cycle Arrest: G1/S phase blockade via p21 upregulation.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combination therapies with DNA-damaging agents to enhance synthetic lethality .

  • Antimicrobials: Structural analogs show activity against Staphylococcus aureus (MIC = 8 μg/mL) .

Material Science

The fluorinated aromatic system is being explored for:

  • Organic Semiconductors: High electron affinity (EA = -2.8 eV) enables n-type charge transport .

  • Liquid Crystals: Smectic phases stabilized by halogen bonding .

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